molecular formula C8H5BrClFO B2561462 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone CAS No. 2092624-18-3

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone

Cat. No.: B2561462
CAS No.: 2092624-18-3
M. Wt: 251.48
InChI Key: XJCRZCKICOQPGF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with a molecular formula of C₈H₅BrClFO and an approximate molecular weight of 251.35 g/mol. This compound features a ketone group attached to a phenyl ring substituted with bromine (3-position), chlorine (5-position), and fluorine (2-position).

Properties

IUPAC Name

1-(3-bromo-5-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(10)3-7(9)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCRZCKICOQPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-5-chloro-2-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanol.

    Oxidation: 1-(3-Bromo-5-chloro-2-fluorophenyl)acetic acid.

Scientific Research Applications

Pharmaceutical Applications

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties make it valuable for developing anti-cancer agents and other therapeutic drugs. The compound's halogenated aromatic structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

A study published in Tetrahedron Letters demonstrated the use of this compound in synthesizing novel anticancer agents. The derivatives exhibited promising cytotoxic activities against several cancer cell lines, indicating the potential for further development into effective treatments .

Organic Synthesis

In organic chemistry, this compound is utilized to create complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. Its reactivity allows chemists to explore new synthetic pathways, leading to innovative materials and compounds.

Synthesis Pathways

The compound can undergo various transformations:

  • Nucleophilic Aromatic Substitution : The bromine atom can be substituted with nucleophiles, leading to diverse derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions with other aryl halides or organometallic reagents, facilitating the synthesis of biaryl compounds.

Biological Research

The compound is employed in biological research to study drug mechanisms and cellular responses. It aids in understanding how certain drugs interact with biological systems, which is crucial for drug development.

Mechanistic Studies

Research has indicated that derivatives of this compound can modulate specific biological pathways, providing insights into their pharmacological effects. For instance, studies have shown that these compounds can inhibit specific enzymes involved in cancer progression .

Material Science

In material science, this compound is explored for developing new materials such as polymers and coatings. Its structural properties contribute to enhanced durability and performance in industrial applications.

Applications in Coatings

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance coatings .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Ethanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Properties Reference
This compound 3-Br, 5-Cl, 2-F C₈H₅BrClFO 251.35 Likely via halogenation or Suzuki coupling Pharmaceutical intermediate; unique halogen synergy
1-(3-Chlorophenyl)ethanone 3-Cl C₈H₇ClO 154.59 Catalytic dehydrogenation of secondary alcohols Model compound for reaction optimization
1-(3-Bromo-5-fluorophenyl)ethanone 3-Br, 5-F C₈H₆BrFO 217.04 Halogenation or cross-coupling Safety studies; industrial intermediates
1-(5-Bromo-2-fluorophenyl)ethanone 5-Br, 2-F C₈H₆BrFO 217.04 Suzuki-Miyaura coupling Precursor for bioactive molecules
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone 3-Br, 5-Cl, 2-Cl (on ethanone) C₈H₅BrCl₂O 267.93 Multi-step halogenation Antimicrobial agent candidate
1-(3-Bromo-5-methoxyphenyl)ethanone 3-Br, 5-OCH₃ C₉H₉BrO₂ 243.07 Friedel-Crafts acylation Potential CNS drug intermediate

Substituent Effects on Reactivity and Properties

  • Halogen Type and Position: Fluorine (2-position in the target compound): Enhances electrophilicity of the ketone group due to its high electronegativity, facilitating nucleophilic aromatic substitution (NAS) reactions . Bromine and Chlorine: Provide steric bulk and moderate electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings (e.g., ) and enhancing lipophilicity for membrane penetration in bioactive molecules . Methoxy Group (in 1-(3-Bromo-5-methoxyphenyl)ethanone): Introduces electron-donating effects, altering reactivity toward electrophilic substitutions compared to halogenated analogs .
  • For example, indolyl-3-ethanone derivatives with bromo/nitro substituents exhibited superior antiplasmodial activity (pIC₅₀ = 8.21) compared to chloroquine . The chloro substituent in 1-(3-Chlorophenyl)ethanone simplifies synthesis but reduces bioactivity compared to multi-halogenated analogs .

Biological Activity

1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its anticancer, antibacterial, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C8H6BrClFC_8H_6BrClF. The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring is significant as these groups can influence the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.

Case Studies

  • Cell Cycle Arrest : Research indicates that certain derivatives of this compound can cause cell cycle arrest in the G0–G1 phase. For instance, a related compound showed a growth inhibition (GI%) of 43.9% across various cancer cell lines, indicating strong anticancer potential .
  • Inhibition of Kinases : The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDK2) and TRKA. In vitro studies reported IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA, suggesting potent kinase inhibition capabilities .
CompoundIC50 (CDK2)IC50 (TRKA)
Compound A0.20 µM0.97 µM
Compound B0.45 µM0.23 µM
Compound C0.09 µM0.45 µM

Cytotoxic Effects

The cytotoxicity of these compounds was assessed against various cancer cell lines, including renal carcinoma and breast carcinoma cells. For example, one study noted that a derivative exhibited an IC50 value of 11.70 µM against renal carcinoma cells, indicating moderate potency .

Antibacterial Activity

The antibacterial properties of halogenated phenyl ethanones have also been investigated.

  • In vitro Studies : Compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that derivatives of this compound could potentially serve as effective antibacterial agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : By inhibiting CDK2 and TRKA, the compound can disrupt cell cycle progression and promote apoptosis in cancer cells.
  • Antibacterial Mechanism : The presence of halogens may enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into bacterial cells where it can exert its effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromo-5-chloro-2-fluorophenyl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of a pre-substituted acetophenone derivative. For example, bromination of 1-(3-chloro-5-fluoro-2-methylphenyl)ethanone using bromine (Br₂) in acetic acid at 0–5°C achieves selective substitution. Solvent choice (e.g., dichloromethane vs. acetic acid) and temperature control are critical to minimize side reactions like over-bromination. Yields can vary from 60–85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. XRD analysis using programs like SHELXL refines the structure, while NMR (¹H, ¹³C, ¹⁹F) validates substituent positions. For example, the ¹⁹F NMR signal appears at ~-110 ppm for the 2-fluoro group, distinct from other positions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves, fume hoods, and eye protection due to its toxicity (harmful if inhaled or absorbed). Waste must be neutralized with a 10% sodium bicarbonate solution before disposal. Storage requires amber glass vials at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How do substituent positions (3-Br, 5-Cl, 2-F) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group is highly reactive in Suzuki-Miyaura couplings due to steric accessibility, while the 2-fluoro group stabilizes intermediates via inductive effects. For example, Pd(PPh₃)₄ catalyzes coupling with phenylboronic acid at 80°C in THF, achieving >90% conversion. Computational DFT studies (e.g., Gaussian 16) show the 5-chloro group minimally impacts electron density at the reaction site .

Q. What analytical strategies resolve contradictions in spectral data for derivatives?

  • Methodological Answer : Discrepancies in mass spectrometry (MS) or NMR data often arise from isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br) or dynamic effects. High-resolution MS (HRMS) with Q-TOF analyzers distinguishes isotopic patterns, while variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening signals .

Q. How can computational modeling predict biological activity against enzyme targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like cytochrome P450. The 3-bromo group exhibits strong hydrophobic interactions with active-site residues (e.g., Leu234), while the 2-fluoro group forms hydrogen bonds with catalytic serines. IC₅₀ values correlate with binding free energies (R² > 0.85 in validation studies) .

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